molecular formula C5H10BrNO B2708111 3-Bromo-2,2-dimethylpropanamide CAS No. 23143-81-9

3-Bromo-2,2-dimethylpropanamide

Cat. No.: B2708111
CAS No.: 23143-81-9
M. Wt: 180.045
InChI Key: BCJQIADXUNOLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,2-dimethylpropanamide: is an organic compound with the molecular formula C₅H₁₀BrNO. It is a brominated amide derivative of 2,2-dimethylpropanamide. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-dimethylpropanamide typically involves the bromination of 2,2-dimethylpropanamide. One common method includes the reaction of 2,2-dimethylpropanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The compound can be reduced to 2,2-dimethylpropanamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the amide group to other functional groups such as carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,2-dimethylpropanamide derivatives.

    Reduction: 2,2-Dimethylpropanamide.

    Oxidation: 2,2-Dimethylpropanoic acid.

Scientific Research Applications

3-Bromo-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-dimethylpropanamide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    2-Bromo-2-methylpropanamide: Similar structure but with one less methyl group.

    3-Chloro-2,2-dimethylpropanamide: Chlorine atom instead of bromine.

    2,2-Dimethylpropanamide: Lacks the halogen substituent.

Uniqueness: 3-Bromo-2,2-dimethylpropanamide is unique due to the presence of both a bromine atom and a dimethyl-substituted amide group. This combination imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

3-bromo-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJQIADXUNOLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.